molecular formula C10H7NO2S B2567628 3-(1,3-Thiazol-4-yl)benzoic acid CAS No. 1083368-99-3

3-(1,3-Thiazol-4-yl)benzoic acid

Cat. No. B2567628
CAS RN: 1083368-99-3
M. Wt: 205.23
InChI Key: SILWMAYWINQECB-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-4-yl)benzoic acid is a compound with the CAS Number: 1083368-99-3. It has a molecular weight of 205.24 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring attached to a benzoic acid group . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 205.24 and its InChI key is SILWMAYWINQECB-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Pharmacological Applications

The synthesis of novel benzofused thiazole derivatives has been a significant focus of research due to their potential as antioxidant and anti-inflammatory agents. Through a cyclocondensation reaction of appropriate carboxylic acids with 2-aminothiophenol in POCl3, benzofused thiazole derivatives were prepared and evaluated for their in vitro antioxidant and anti-inflammatory activities. Notably, derivatives 3c, 3d, and 3e exhibited distinct anti-inflammatory activity, showing the potential of these compounds as templates for new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives have been identified as key structures in medicinal chemistry due to their wide range of pharmacological activities. These activities include antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The review of literature highlights the importance of the benzothiazole scaffold in the design and development of new pharmacologically active compounds, underscoring the role of structural variations on the biological activities of these compounds (Bhat & Belagali, 2020).

Metals' Influence on Biologically Important Ligands

Research on the influence of selected metals on the electronic system of biologically important molecules, such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, has been reviewed. This study used various spectroscopic techniques and quantum mechanical calculations to examine how metals perturb the electronic system of these ligands. The findings provide insight into the interactions between these compounds and their biological targets, potentially enabling predictions about a molecule's reactivity and its affinity for enzymes (Lewandowski et al., 2005).

Benzoic Acid's Role in Gut Functions

Benzoic acid, as an antibacterial and antifungal preservative, has been shown to improve growth and health by promoting gut functions. Studies using piglets and porcine intestinal epithelial cells as models have demonstrated that appropriate levels of benzoic acid can enhance gut functions through the regulation of enzyme activity, redox status, immunity, and microbiota. This research suggests that benzoic acid can play a significant role in improving gut health and functions (Mao et al., 2019).

Safety and Hazards

The safety information for 3-(1,3-Thiazol-4-yl)benzoic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332, and there are several precautionary statements .

Future Directions

Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, future research could focus on exploring these properties in 3-(1,3-Thiazol-4-yl)benzoic acid and its derivatives.

properties

IUPAC Name

3-(1,3-thiazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(4-8)9-5-14-6-11-9/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILWMAYWINQECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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